2-Ethenylhexane-1,6-diamine
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Overview
Description
2-Ethenylhexane-1,6-diamine is an organic compound with the molecular formula C8H18N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane chain with an ethenyl group (-CH=CH2) at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenylhexane-1,6-diamine can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method involves the hydrogenation of adiponitrile, which is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, which have been engineered for the biosynthesis of diamines . These microbial factories utilize renewable raw materials, making the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Ethenylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The ethenyl group can be reduced to form the corresponding alkane.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced alkanes, and substituted amines. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
2-Ethenylhexane-1,6-diamine has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyurethanes.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Ethenylhexane-1,6-diamine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethenyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethenylhexane-1,6-diamine include:
Hexane-1,6-diamine: A diamine with a hexane chain and two amine groups.
1,3-Diaminopropane: A shorter chain diamine with three carbon atoms and two amine groups.
1,4-Diaminobutane (Putrescine): A four-carbon diamine with two amine groups.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for polymerization. This makes it a valuable compound in the synthesis of specialized polymers and materials with unique properties.
Properties
CAS No. |
184955-93-9 |
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Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-ethenylhexane-1,6-diamine |
InChI |
InChI=1S/C8H18N2/c1-2-8(7-10)5-3-4-6-9/h2,8H,1,3-7,9-10H2 |
InChI Key |
VIGIHKYDLYVLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCCN)CN |
Origin of Product |
United States |
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